![molecular formula C17H14F3NO4 B2524624 2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran CAS No. 1024184-09-5](/img/structure/B2524624.png)
2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C17H14F3NO4 and its molecular weight is 353.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolysis in Aryloxyacetones
Research by Dirania and Hill (1966) explored the photolysis of aryloxyacetones, which are chemically related to 2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran. They discovered that upon irradiation in methanol, aryloxyacetones yield 2-methylbenzofurans, indicating potential applications in photochemical reactions and synthesis of benzofuran derivatives Dirania & Hill, 1966.
Antiulcer Agent Synthesis
Kitazawa et al. (1989) synthesized derivatives of dihydrobenzofuranone, which include structural elements similar to this compound. Their research aimed at developing antiulcer agents, demonstrating the potential of such compounds in pharmaceutical applications Kitazawa et al., 1989.
Herbicidal Activity
Ding et al. (2017) investigated compounds structurally related to this compound, focusing on their herbicidal activity. They found that these compounds exhibit selective herbicidal effects against monocotyledonous grasses, suggesting potential agricultural applications Ding et al., 2017.
Pesticide Metabolism
Research by Venkateswarlu and Sethunathan (1979) on the metabolism of carbofuran, a molecule sharing a similar benzofuran framework, in rice straw-amended soil revealed insights into the environmental behavior and degradation of such compounds. This research is relevant for understanding the environmental impact and biodegradation pathways of benzofuran derivatives Venkateswarlu & Sethunathan, 1979.
Residue Analysis in Crops
Chapman and Robinson (1977) studied the gas-liquid chromatographic behavior of benzofuran derivatives, which are structurally related to this compound. This research is significant for the analytical chemistry field, especially for residue analysis in agricultural products Chapman & Robinson, 1977.
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-3H-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-16(2)9-10-4-3-5-14(15(10)25-16)24-13-7-6-11(17(18,19)20)8-12(13)21(22)23/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNFMKHGWIWQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
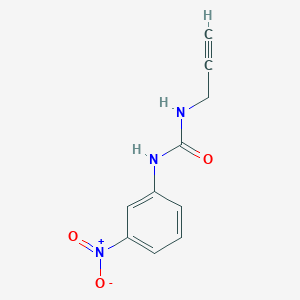

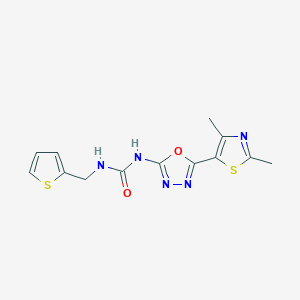
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)
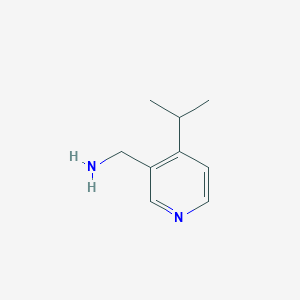

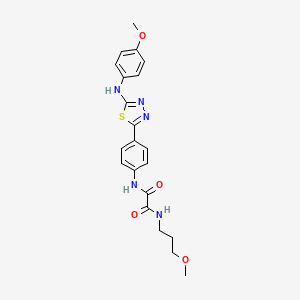
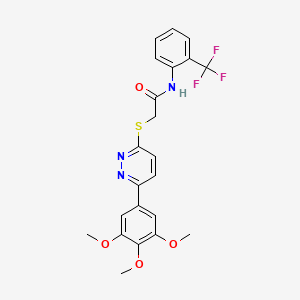
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)
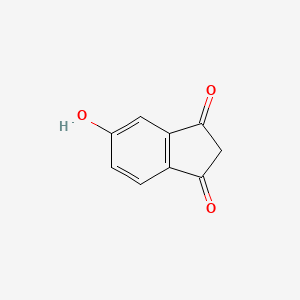
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)
